羟基(环辛二烯)铑(I) 二聚体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

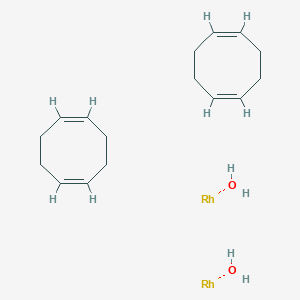

Hydroxy(cyclooctadiene)rhodium(I) dimer, also known as HCR or Rh2(CO)4, is a coordination complex that has been used extensively in various scientific research applications. It is a dimeric complex of rhodium(I) and cyclooctadiene, and is considered to be one of the most commonly used complexes in synthetic organic chemistry. This complex has been used in a variety of research applications, including organic synthesis, catalysis, and biochemistry, due to its unique characteristics and properties.

科学研究应用

酯类、酰胺类和羧酸类的合成

羟基(环辛二烯)铑(I) 二聚体用作酯类、酰胺类和羧酸类合成的催化剂 。这些化合物是有机化学的基础,在从药物到聚合物的广泛应用中发挥着重要作用。

有机铑前体

该化合物作为有机铑 的前体。有机铑化合物用于各种化学反应,包括 C-H 活化,这是合成复杂有机分子的关键步骤。

环化反应

羟基(环辛二烯)铑(I) 二聚体是环化反应的催化剂 。环化是一个在分子中形成原子环的过程,这是合成许多天然产物和药物的关键步骤。

偶联反应

该化合物也用作偶联反应的催化剂 。偶联是一种化学反应类型,其中两个相同的有机底物连接在一起。该过程在对称联芳烃的合成中很重要,对称联芳烃存在于各种药物和有机材料中。

1,2 和 1,4 加成反应

羟基(环辛二烯)铑(I) 二聚体用作 1,2 和 1,4 加成反应的催化剂 。这些反应是有机化学的基础,用于合成各种化合物。

绿色化学

该化合物符合绿色化学的原则 。它用作对环境影响最小的反应的催化剂,为可持续化学工艺的发展做出了贡献。

作用机制

Target of Action

The primary target of Hydroxy(cyclooctadiene)rhodium(I) dimer is terminal alkynes . Terminal alkynes are unsaturated hydrocarbons that contain a carbon-carbon triple bond at the end of the carbon chain. They play a crucial role in various organic reactions due to their unique reactivity and ability to form complex structures.

Mode of Action

Hydroxy(cyclooctadiene)rhodium(I) dimer acts as a catalyst, facilitating oxygenative addition to terminal alkynes . In this process, the rhodium complex inserts into the carbon-hydrogen bond of the alkyne, forming a new bond with the oxygen atom. This results in the formation of a new organorhodium complex.

Biochemical Pathways

The action of Hydroxy(cyclooctadiene)rhodium(I) dimer affects the synthesis pathway of esters, amides, and carboxylic acids . By facilitating the oxygenative addition to terminal alkynes, it enables a greener synthesis of these compounds. This is particularly important in the field of green chemistry, which aims to reduce the environmental impact of chemical processes.

Result of Action

The result of the action of Hydroxy(cyclooctadiene)rhodium(I) dimer is the efficient and environmentally friendly synthesis of esters, amides, and carboxylic acids . These compounds have wide applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

安全和危害

未来方向

Given its catalytic properties, Hydroxy(cyclooctadiene)rhodium(I) dimer has potential applications in the synthesis of various organic compounds. Its use in the greener synthesis of esters, amides, and carboxylic acids suggests it could play a role in developing more environmentally friendly chemical processes .

生化分析

Biochemical Properties

Hydroxy(cyclooctadiene)rhodium(I) dimer plays a crucial role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins, facilitating the oxygenative addition to terminal alkynes . This interaction leads to the formation of esters, amides, and carboxylic acids, which are essential in numerous biochemical pathways . The compound’s ability to enhance catalytic efficiency makes it a valuable tool in biochemical research and industrial applications .

Cellular Effects

Hydroxy(cyclooctadiene)rhodium(I) dimer influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s impact on cell function is significant, as it can alter the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of Hydroxy(cyclooctadiene)rhodium(I) dimer involves its interaction with biomolecules, leading to enzyme inhibition or activation . The compound binds to specific enzymes, altering their activity and, consequently, the biochemical pathways they regulate . This binding interaction is crucial for the compound’s catalytic efficiency and its ability to facilitate various chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydroxy(cyclooctadiene)rhodium(I) dimer change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, ensuring its continued efficacy in biochemical reactions . Prolonged exposure may lead to degradation, affecting its catalytic properties .

Dosage Effects in Animal Models

The effects of Hydroxy(cyclooctadiene)rhodium(I) dimer vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating a dosage range within which the compound is most effective .

Metabolic Pathways

Hydroxy(cyclooctadiene)rhodium(I) dimer is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions . The compound’s role in oxygenative addition to terminal alkynes is particularly noteworthy, as it facilitates the synthesis of esters, amides, and carboxylic acids . These reactions are integral to numerous metabolic processes, underscoring the compound’s significance in biochemistry .

Transport and Distribution

Within cells and tissues, Hydroxy(cyclooctadiene)rhodium(I) dimer is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research and applications .

Subcellular Localization

The subcellular localization of Hydroxy(cyclooctadiene)rhodium(I) dimer is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules and enzymes . The compound’s function is closely tied to its precise localization within the cell .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydroxy(cyclooctadiene)rhodium(I) dimer involves the reaction of cyclooctadiene with rhodium(I) chloride dimer in the presence of a reducing agent and a base to form the desired compound.", "Starting Materials": [ "Cyclooctadiene", "Rhodium(I) chloride dimer", "Reducing agent", "Base" ], "Reaction": [ "Add cyclooctadiene to a flask", "Add rhodium(I) chloride dimer to the flask", "Add reducing agent to the flask", "Add base to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Add water to the mixture to dissolve the product", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the desired product" ] } | |

| 73468-85-6 | |

分子式 |

C16H28O2Rh2 |

分子量 |

458.20 g/mol |

IUPAC 名称 |

cycloocta-1,5-diene;rhodium;dihydrate |

InChI |

InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;; |

InChI 键 |

HSFFMOISCNXZCL-UHFFFAOYSA-N |

手性 SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |

SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |

规范 SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

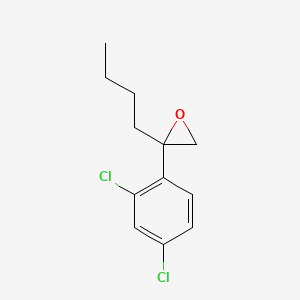

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)